molecular formula C14H12O4 B1369931 4-Phenoxyphenylglyoxal hydrate CAS No. 92254-55-2

4-Phenoxyphenylglyoxal hydrate

Cat. No. B1369931
CAS RN: 92254-55-2
M. Wt: 244.24 g/mol
InChI Key: AVDIBXWPGWASQM-UHFFFAOYSA-N
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Description

4-Phenoxyphenylglyoxal hydrate is a chemical compound with the CAS Number: 92254-55-2 . Its molecular weight is 244.25 and its IUPAC name is oxo (4-phenoxyphenyl)acetaldehyde hydrate . It is used for R&D purposes .


Molecular Structure Analysis

The InChI code for 4-Phenoxyphenylglyoxal hydrate is 1S/C14H10O3.H2O/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-10H;1H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Phenoxyphenylglyoxal hydrate has a molecular weight of 244.25 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) or other specialized chemical databases .

Scientific Research Applications

Bioremediation

4-Phenoxyphenylglyoxal hydrate may find application in bioremediation processes. A study by Chhaya and Gupte (2013) explored the use of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A using a reverse micelles system. Bisphenol A, a chemical with a structure somewhat related to 4-Phenoxyphenylglyoxal hydrate, was effectively degraded in their study, suggesting potential for similar compounds in bioremediation processes (Chhaya & Gupte, 2013).

Electrochemical Applications

Another possible application area is in the electrochemical field. Zare et al. (2010) studied the electrochemical behavior of nano-composites containing phenolate, which is structurally related to 4-Phenoxyphenylglyoxal hydrate. Their research focused on the electrocatalytic oxidation of hydrazine, indicating the potential of related compounds in electrochemical sensors and catalysis (Zare et al., 2010).

Organic Synthesis and Molecular Studies

The compound might also be useful in organic synthesis and molecular studies. For instance, Novak and Glover (2004) demonstrated the generation and trapping of the 4-biphenylyloxenium ion from similar compounds, indicating possible applications in organic synthesis or mechanistic studies in chemistry (Novak & Glover, 2004).

Environmental Impact Studies

Research on compounds like Bisphenol A, which shares a phenolic structure with 4-Phenoxyphenylglyoxal hydrate, can also shed light on the environmental impact of such chemicals. Wetherill et al. (2007) discussed the in vitro mechanisms of Bisphenol A action, highlighting the importance of understanding the environmental and health impacts of phenolic compounds (Wetherill et al., 2007).

Chromatography and Analysis

Goss (1998) explored the improved liquid chromatography of salicylic acid and related compounds on a phenyl column. This suggests potential use of 4-Phenoxyphenylglyoxal hydrate in analytical chemistry, particularly in chromatographic applications (Goss, 1998).

Synthesis of Endocrine-Disrupting Compounds

Boehme et al. (2010) synthesized various nonylphenol isomers for biological and environmental studies. This work underlines the significance of synthesizing and studying phenolic compounds like 4-Phenoxyphenylglyoxal hydrate in understanding their biological and environmental impacts (Boehme et al., 2010).

Safety And Hazards

The safety information and hazards associated with 4-Phenoxyphenylglyoxal hydrate can be found in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-oxo-2-(4-phenoxyphenyl)acetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3.H2O/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDIBXWPGWASQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611097
Record name Oxo(4-phenoxyphenyl)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxyphenylglyoxal hydrate

CAS RN

92254-55-2
Record name Oxo(4-phenoxyphenyl)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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